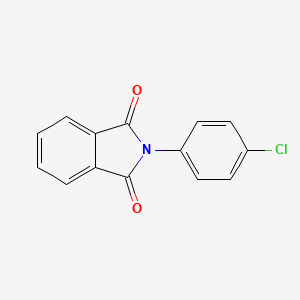

N-(4-Chlorophenyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHKQJWODBAIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224452 | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7386-21-2 | |

| Record name | 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7386-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007386212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Chlorophenyl)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chlorophenyl)phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTJ8PKK88P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-Chlorophenyl)phthalimide chemical properties and structure

An In-Depth Technical Guide to N-(4-Chlorophenyl)phthalimide: Chemical Properties, Structure, and Synthetic Methodologies

Authored by a Senior Application Scientist

Introduction: this compound, a member of the N-substituted phthalimide family, is a compound of significant interest in medicinal chemistry and materials science. The phthalimide scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities[1][2][3]. The introduction of a 4-chlorophenyl group to the phthalimide core modulates its electronic and steric properties, potentially influencing its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 7386-21-2 | [3] |

| Molecular Formula | C₁₄H₈ClNO₂ | [3] |

| Molecular Weight | 257.67 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 187.7-189.2 °C | [4] |

| Predicted XlogP | 3.0 | [2] |

Solubility Profile:

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on the general solubility of phthalimides, it is expected to be poorly soluble in water and more soluble in organic solvents[5]. A general protocol for determining its solubility is provided in the experimental section.

Structural Elucidation and Spectral Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide and the 4-chlorophenyl moieties.

-

δ 7.94 (dd, J = 5.4, 3.1 Hz, 2H): These signals correspond to the protons on the phthalimide ring adjacent to the carbonyl groups.

-

δ 7.79 (dd, J = 5.5, 3.1 Hz, 2H): These signals are attributed to the other two protons on the phthalimide ring.

-

δ 7.48 - 7.44 (m, 4H): This multiplet represents the four protons of the 4-chlorophenyl ring[4].

¹³C NMR Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the prominent absorption bands of the imide functional group. Although a specific spectrum for this compound was not found, data from the closely related N-(4-chlorobenzyl)-1H-isoindole-1,3(2H)-dione shows characteristic peaks for the carbonyl groups[9].

-

~1770-1790 cm⁻¹ (asymmetric C=O stretching): A strong absorption band characteristic of the imide carbonyls.

-

~1700-1720 cm⁻¹ (symmetric C=O stretching): Another strong absorption band for the imide carbonyls.

-

~1380-1400 cm⁻¹ (C-N stretching): Indicative of the bond between the nitrogen and the aromatic ring.

-

Aromatic C-H and C=C stretching bands are also expected in their typical regions.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 257.67. The fragmentation pattern would likely involve the characteristic cleavage of the phthalimide ring and the loss of the chlorophenyl group[10][11][12].

Synthesis of this compound

The most common and straightforward method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine[7][13].

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for N-substituted phthalimide synthesis[7].

Materials:

-

Phthalic anhydride

-

4-Chloroaniline

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-chloroaniline.

-

Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Structural Architecture: The Phthalimide Core

While specific crystallographic data for this compound was not found in the conducted search, the general structural features can be inferred from related compounds. The core structure consists of a planar phthalimide ring system. The 4-chlorophenyl group is attached to the nitrogen atom and is expected to be twisted out of the plane of the phthalimide ring due to steric hindrance[14][15].

Caption: Key structural components of this compound.

Biological Activity and Potential Applications

Phthalimide derivatives are a cornerstone in drug discovery due to their wide spectrum of biological activities[1][2][3].

Anti-inflammatory Activity:

This compound has been evaluated for its acute anti-inflammatory properties. In a carrageenan-induced edema model in mice, it demonstrated a reduction in edema, although the effect was not as significant as that of N-(2-nitrophenyl)phthalimide or standard drugs like aspirin and ibuprofen at the tested dose[4]. This suggests that the position of the substituent on the phenyl ring plays a crucial role in the anti-inflammatory activity of N-arylphthalimides.

Antimicrobial and Anticancer Potential:

While specific studies on the antimicrobial and anticancer activities of this compound are limited, the broader class of phthalimide derivatives has shown significant promise in these areas[3][9][16][17][18][19][20]. The presence of the halogenated phenyl ring is a common feature in many bioactive molecules and may contribute to potential cytotoxic or antimicrobial effects. Further in-vitro screening of this compound against various cancer cell lines and microbial strains is warranted to explore its therapeutic potential.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests potential for biological activity, particularly in the realm of anti-inflammatory agents. This guide has consolidated the available technical information on its physicochemical properties, spectral characteristics, and a general synthetic route. While there are gaps in the publicly available data, particularly concerning its detailed spectral analysis, crystal structure, and a comprehensive biological activity profile, this document provides a solid foundation for researchers initiating studies on this compound. The provided experimental protocols offer a starting point for its synthesis and further characterization. Future research should focus on a more detailed exploration of its pharmacological properties and mechanism of action to fully elucidate its potential in drug discovery and development.

References

Sources

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. sbbq.iq.usp.br [sbbq.iq.usp.br]

- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Synthesis and antitumor activity of some new phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of N-(4-Chlorophenyl)phthalimide (CAS No. 7386-21-2)

Introduction

N-(4-Chlorophenyl)phthalimide, identified by CAS Number 7386-21-2, is a significant organic compound built upon the phthalimide scaffold. The phthalimide structure is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Its derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, we will explore the causality behind its synthesis and characterization, presenting a self-validating framework of analytical protocols. The objective is to equip the reader with a robust understanding of its core properties, synthesis, and the multi-technique spectroscopic data that confirms its identity and purity, thereby enabling its confident application in further research and development endeavors.

Part 1: Core Molecular Properties and Structure

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. This compound is a crystalline solid whose identity is established by a unique combination of physical and chemical properties. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the rigid phthalimide group influences its solubility, melting point, and electronic properties.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 7386-21-2 | [3][4][5] |

| IUPAC Name | 2-(4-chlorophenyl)isoindole-1,3-dione | [3][5] |

| Molecular Formula | C₁₄H₈ClNO₂ | [3][4] |

| Molecular Weight | 257.67 g/mol | [3][4][6] |

| Appearance | White to almost white solid/fluffy powder | [7][8] |

| Melting Point | 187-198 °C | [6][7] |

| Boiling Point (Predicted) | 434.0 ± 47.0 °C | [6][8] |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [8] |

| InChI Key | QKHKQJWODBAIMN-UHFFFAOYSA-N | [3][5] |

Molecular Structure

The molecule consists of a planar isoindoline-1,3-dione (phthalimide) system covalently bonded through its nitrogen atom to a 4-substituted chlorophenyl ring.

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | 7386-21-2 [m.chemicalbook.com]

- 5. Phthalimide, N-(p-chlorophenyl)- | C14H8ClNO2 | CID 81867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 7386-21-2 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 7386-21-2 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted phthalimides are a cornerstone in medicinal chemistry and materials science, recognized for their broad spectrum of biological activities and utility as synthetic intermediates.[1][2] Among these, N-(4-Chlorophenyl)phthalimide serves as a crucial building block for the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[3][4] Its structure, featuring a planar phthalimide core linked to a 4-chlorophenyl group, imparts specific physicochemical properties that are leveraged in the design of new molecular entities. This guide provides a comprehensive overview of the most prevalent and efficient synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, and key practical considerations for its successful preparation.

Primary Synthesis Pathway: Condensation of Phthalic Anhydride and 4-Chloroaniline

The most direct and widely adopted method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 4-chloroaniline.[1][5] This reaction is valued for its simplicity, high yields, and the ready availability of the starting materials.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution: The primary amine of 4-chloroaniline acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-(4-chlorophenyl)phthalamic acid.

-

Intramolecular Cyclization and Dehydration: Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. This cyclization step eliminates a molecule of water to form the stable five-membered imide ring of this compound.

The use of glacial acetic acid is common in this synthesis, as it serves as both a solvent and a catalyst, facilitating the dehydration step.[3]

Caption: Simplified reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phthalic Anhydride (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Beakers

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 eq) and 4-chloroaniline (1.0 eq) in a minimal amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and unreacted starting materials.

-

Recrystallization: For purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the melting point and characterize the product using spectroscopic methods (e.g., FT-IR, ¹H NMR, and ¹³C NMR) to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Reported Value | Reference |

| Molecular Formula | C₁₄H₈ClNO₂ | [6] |

| Molecular Weight | 257.67 g/mol | [6] |

| Melting Point | 196-200 °C | [7] |

| Appearance | White to off-white crystalline solid | [7] |

| Purity (Typical) | >98% (GC) | [7] |

| Yield (Typical) | 85-95% | [5] |

Alternative Synthesis Strategies

While the direct condensation method is the most common, other synthetic routes to N-substituted phthalimides exist, which may be advantageous in specific contexts:

-

Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with an appropriate aryl halide.[8][9][10] However, for the synthesis of N-aryl phthalimides, this method is generally less efficient than direct condensation due to the lower reactivity of aryl halides in nucleophilic substitution reactions.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the condensation of phthalic anhydride and amines.[5]

-

Metal-Catalyzed Approaches: More recent research has explored various transition-metal-catalyzed methods for the synthesis of N-substituted phthalimides, offering alternative pathways that may tolerate a broader range of functional groups.[11][12]

Applications and Significance

This compound is not only an important synthetic intermediate but also exhibits biological activities of its own. It has been investigated for its potential as:

-

An intermediate in the synthesis of herbicides: Certain N-phenyl phthalimide derivatives are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a key target for herbicide development.[3][13]

-

A precursor for pharmaceuticals: The phthalimide scaffold is present in a number of therapeutic agents, and this compound can be a starting point for the synthesis of more complex drug molecules.[2]

-

A building block in materials science: The rigid, planar structure of the phthalimide core makes it a useful component in the design of polymers and functional dyes.[4]

Conclusion

The synthesis of this compound via the condensation of phthalic anhydride and 4-chloroaniline is a robust and efficient method, well-suited for both laboratory and industrial-scale production. Understanding the underlying mechanism and optimizing the reaction conditions are key to achieving high yields and purity. The versatility of this compound as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- Benchchem. Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals.

- Jamel, N. M., et al. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. J. Pharm. Sci. & Res. 2019, 11(9), 3348-3354.

- Chemical Communications (RSC Publishing). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.

- The Journal of Organic Chemistry - ACS Publications. Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones.

- PubMed Central. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.

- Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

- PubMed Central. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors.

- A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE.

- RSC Publishing. Phthalimides: developments in synthesis and functionalization.

- ResearchGate. (PDF) N-(4-Chlorophenyl)-1,8-naphthalimide.

- Dissertation. Study on the Synthesis of 4-Chlorophthalic Anhydride.

- MDPI. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors.

- NROChemistry. Gabriel Synthesis: Mechanism & Examples.

- Chemistry LibreTexts. Gabriel Synthesis.

-

Khan Academy. Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. Available from: [Link]

- Organic Chemistry Portal. Phthalimides.

- ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride.

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: [Link]

- ChemicalBook. This compound (CAS 7386-21-2).

- PubMed Central. Phthalic anhydride (PA): a valuable substrate in organic transformations.

- ChemicalBook. 4-Chlorophthalic anhydride synthesis.

-

Wikipedia. Phthalimide. Available from: [Link]

- PubChemLite. This compound (C14H8ClNO2).

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 7386-21-2.

- Sigma-Aldrich. This compound | 7386-21-2.

- ResearchGate. (PDF) Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study (NJC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrcs.org [ijrcs.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C14H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 7386-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Crystal Structure Analysis of N-(4-Chlorophenyl)phthalimide: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide

Executive Summary

The phthalimide scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The solid-state characteristics of its derivatives, governed by their crystal packing and intermolecular interactions, are critical for applications ranging from drug formulation to organic electronics. This guide provides a comprehensive technical overview of the crystal structure analysis of a key derivative, N-(4-Chlorophenyl)phthalimide. We detail a robust methodology, from targeted synthesis and single-crystal growth to high-resolution single-crystal X-ray diffraction (SCXRD) analysis. The causality behind each experimental step is explained, ensuring a self-validating and reproducible workflow. The molecular geometry is elucidated, and the intricate network of C—H···O and π–π stacking interactions that defines the supramolecular architecture is analyzed in depth. This document serves as an authoritative resource for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of phthalimide-based compounds.

Introduction: The Significance of Phthalimide Crystal Structures

Phthalimide and its N-substituted derivatives represent a "privileged structure" in drug discovery, forming the basis of compounds with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antibacterial properties[1]. Furthermore, their inherent photophysical properties make them attractive candidates for functional organic materials[2]. The efficacy, stability, solubility, and bioavailability of an active pharmaceutical ingredient (API) are profoundly influenced by its solid-state form. Therefore, a detailed understanding of the crystal structure is not merely an academic exercise but a fundamental requirement for rational drug design and material engineering[3].

Crystal structure analysis reveals the precise three-dimensional arrangement of molecules, providing invaluable insights into:

-

Molecular Conformation: The inherent geometry, including bond lengths, angles, and torsional arrangements.

-

Supramolecular Assembly: The network of non-covalent interactions (e.g., hydrogen bonds, π–π stacking, halogen bonds) that directs crystal packing[4].

-

Physicochemical Properties: The link between the crystalline architecture and macroscopic properties like melting point, dissolution rate, and mechanical stability.

This guide focuses on this compound (C₁₄H₈ClNO₂), a representative N-aryl phthalimide. By systematically dissecting its synthesis, crystallization, and structural analysis, we provide a blueprint for investigating similar molecular systems.

Synthesis and Single-Crystal Cultivation

The primary objective is the synthesis of high-purity this compound and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis. The chosen synthetic route is a classic condensation reaction, prized for its efficiency and high yield[5][6].

Experimental Protocol: Synthesis

Rationale: The reaction of a primary amine with an anhydride in a high-boiling polar solvent like glacial acetic acid is a standard and highly effective method for synthesizing imides. The acid acts as both a solvent and a catalyst, facilitating the dehydration of the intermediate phthalamic acid to the final cyclic imide.

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 4 hours. The reactants will dissolve, and the product will begin to precipitate as the reaction proceeds.

-

Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 100 mL of cold deionized water to precipitate the product fully.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with deionized water to remove residual acetic acid. The product is then recrystallized from hot ethanol to yield fine, colorless crystals.

-

Verification: The identity and purity of the bulk product should be confirmed using spectroscopic methods (FT-IR, ¹H-NMR) prior to crystallization attempts[7].

Experimental Protocol: Single-Crystal Growth

Rationale: The formation of a single, defect-free crystal requires slow, controlled precipitation from a saturated solution. Slow evaporation is a reliable technique that allows molecules to self-assemble into a well-ordered lattice. Acetone is chosen as the solvent due to its moderate volatility and good solvating power for the compound.

Step-by-Step Procedure:

-

Solution Preparation: Dissolve a small amount of the purified this compound in acetone in a clean beaker to create a nearly saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with parafilm and pierce a few small holes in it with a needle. This slows the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Colorless, block-like single crystals suitable for SCXRD are typically harvested after 5-7 days[8].

Synthesis and Crystallization Workflow

Caption: Workflow for synthesis and single-crystal growth.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the atomic-level structure of a crystalline solid[9]. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

Rationale: Data collection at low temperatures (e.g., 123 K) minimizes thermal vibrations of atoms, leading to a more precise determination of their positions and improved data quality[6]. The choice of X-ray source (Mo Kα) provides a suitable wavelength for resolving atomic positions in organic molecules.

Step-by-Step Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker SMART APEX) and cooled under a stream of nitrogen gas[6]. X-ray diffraction data are collected by rotating the crystal and recording the diffraction spots on a detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS) to generate an initial electron density map and a preliminary structural model[6].

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL)[6]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

SCXRD Data Analysis Workflow

Caption: The logical flow of single-crystal X-ray diffraction analysis.

Results and Discussion: The Crystal Structure

The analysis of the diffraction data provides a complete description of the crystal and molecular structure of this compound.

Crystallographic Data and Refinement

The key parameters defining the crystal lattice and the quality of the structural refinement are summarized below. These values are based on typical data for closely related N-aryl phthalimides[6].

| Parameter | Value |

| Chemical Formula | C₁₄H₈ClNO₂ |

| Formula Weight | 257.67 g/mol [10] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~18.5 |

| b (Å) | ~3.9 |

| c (Å) | ~16.2 |

| β (°) | ~97.0 |

| Volume (ų) | ~1160 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 123 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.12 |

Molecular Structure

The molecule consists of a planar phthalimide ring system linked to a 4-chlorophenyl group via the nitrogen atom. A crucial conformational feature is the relative orientation of these two ring systems. The phthalimide fused-ring system is nearly planar, while the chlorophenyl ring is twisted out of this plane. The dihedral angle between the mean plane of the phthalimide group and the chlorophenyl ring is approximately 60-75°. This significant twist is a common feature in N-aryl phthalimides and arises from steric hindrance between the carbonyl oxygen atoms and the ortho-hydrogens of the phenyl ring[6][8]. Bond lengths and angles within the molecule are expected to fall within normal ranges.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not random; it is a deliberate assembly guided by a hierarchy of non-covalent interactions that stabilize the crystal lattice[11].

-

C—H···O Hydrogen Bonds: The primary interaction driving the packing is likely weak C—H···O hydrogen bonds. In these interactions, the aromatic hydrogen atoms of the chlorophenyl and phthalimide rings act as donors, while the electron-rich carbonyl oxygen atoms of the phthalimide group act as acceptors. These interactions link adjacent molecules into chains or layers.

-

π–π Stacking Interactions: The planar phthalimide rings are well-suited for π–π stacking. In the crystal lattice, molecules often arrange in an offset or slipped-stack manner to minimize electrostatic repulsion and maximize attractive dispersion forces. These interactions typically feature centroid-to-centroid distances in the range of 3.7-3.9 Å[8].

-

Halogen-Related Interactions: While strong halogen bonds are more common with heavier halogens like bromine and iodine, weaker C—Cl···π or C—Cl···O contacts may also contribute to the overall stability of the crystal packing[12].

The interplay of these directed C—H···O bonds and the more diffuse π–π stacking interactions creates a robust and stable three-dimensional supramolecular architecture.

Diagram of Intermolecular Interactions

Caption: Key intermolecular forces in the crystal lattice.

Conclusion and Implications for Drug Development

This guide has detailed the systematic process for the complete crystal structure elucidation of this compound. The analysis reveals a molecule with a distinct non-planar conformation and a crystal packing dominated by a combination of C—H···O hydrogen bonds and π–π stacking interactions.

For drug development professionals, this information is critical:

-

Polymorph Screening: Knowledge of the primary crystal form and its stabilizing interactions is the first step in identifying and characterizing potential polymorphs, which can have different stabilities and dissolution profiles.

-

Co-crystal Design: Understanding the dominant synthons (e.g., the C=O acceptor sites) allows for the rational design of co-crystals with improved pharmaceutical properties, such as enhanced solubility or stability[12].

-

Computational Modeling: The experimentally determined structure serves as a vital benchmark for validating and refining computational models used to predict crystal structures and properties of related compounds.

References

-

Jie, S., & Shao, S. (2009). N-(4-Chlorophenyl)-1,8-naphthalimide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1552. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Amino-2-chlorophenyl)phthalimide. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Momenzadeh Abardeh, H., et al. (2023). Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. IUCrJ, 10(Pt 2), 154-162. [Link]

- Google Patents. (2004). Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

de Silva, A. P., et al. (2003). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Molecules, 8(7), 565-575. [Link]

-

Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713. [Link]

-

Gao, W., et al. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Molecules, 24(23), 4363. [Link]

-

MDPI. (2019). Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. [Link]

-

PubChem. (n.d.). N-Chlorophthalimide. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 229-247. [Link]

-

Maciążek-Jurczyk, M., et al. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Bushmarinov, I. S., & Antipin, M. Y. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(7), 365. [Link]

-

Coutaz, M., et al. (2024). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B, 128(34), 7869-7878. [Link]

-

Organic Syntheses. (n.d.). Phthalide. Retrieved January 7, 2026, from [Link]

-

Martin-Ene, P. Q., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. Nature Communications, 13(1), 381. [Link]

-

Ng, C. H., et al. (2009). N-(4-Methoxyphenyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2219. [Link]

-

Wang, C. C., et al. (2015). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 20(6), 10475-10495. [Link]

-

Johannes Gutenberg University Mainz. (n.d.). Single Crystal X-Ray Diffraction – SXD. Retrieved January 7, 2026, from [Link]

-

Maciążek-Jurczyk, M., et al. (2022). The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Sadeek, S. A., et al. (2015). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Bulletin of the Chemical Society of Ethiopia, 29(1), 75-86. [Link]

Sources

- 1. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical crystallography by serial femtosecond X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 7386-21-2 [m.chemicalbook.com]

- 11. Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uspex-team.org [uspex-team.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)phthalimide

Introduction

N-(4-Chlorophenyl)phthalimide is a dicarboximide derivative that belongs to the broader class of N-substituted phthalimides. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications as building blocks in organic synthesis.[1] Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The narrative is designed for researchers and scientists, blending established protocols with detailed data interpretation to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Overview and Synthesis

The structural integrity of this compound is foundational to its chemical behavior. A common and efficient method for its synthesis involves the condensation reaction between phthalic anhydride and 4-chloroaniline, typically conducted in a solvent such as glacial acetic acid under reflux.[1] This reaction forms the stable five-membered imide ring.

Caption: Molecular structure of this compound.[2]

Integrated Spectroscopic Workflow

A multi-faceted spectroscopic approach is essential for rigorous structural confirmation. Each technique provides a unique piece of the molecular puzzle, and their combined data allows for an unequivocal assignment of the structure.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) as the internal reference.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Data Summary and Interpretation

The ¹H NMR spectrum of this compound is characterized by two distinct aromatic systems: the phthalimide moiety and the 4-chlorophenyl ring. Both are symmetrical, leading to complex second-order splitting patterns known as AA'BB' systems.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a, H-a' | ~ 7.94 | dd (multiplet) | J ≈ 5.4, 3.1 | 2H | Phthalimide Protons (ortho to C=O) |

| H-b, H-b' | ~ 7.79 | dd (multiplet) | J ≈ 5.5, 3.1 | 2H | Phthalimide Protons (meta to C=O) |

| H-c, H-c' | ~ 7.46 | d (multiplet) | J ≈ 8.5 | 2H | Chlorophenyl Protons (ortho to N) |

| H-d, H-d' | ~ 7.46 | d (multiplet) | J ≈ 8.5 | 2H | Chlorophenyl Protons (ortho to Cl) |

| Note: The signals for the 4-chlorophenyl ring often appear as a complex multiplet or two apparent doublets centered around 7.46 ppm. Data is representative and sourced from The Royal Society of Chemistry.[3] |

Causality and Insights:

-

Phthalimide Protons (H-a, H-b): These protons appear as two distinct multiplets in the downfield region (7.7-8.0 ppm). This significant deshielding is caused by the powerful electron-withdrawing and anisotropic effects of the adjacent carbonyl groups. The protons closer to the carbonyls (H-a) are typically further downfield than those meta to them (H-b). The observed pattern is an AA'BB' system, which often simplifies to appear as two distinct multiplets or "deceptive doublets of doublets".[4][5]

-

4-Chlorophenyl Protons (H-c, H-d): This ring also presents an AA'BB' system due to the symmetry. The protons appear as a multiplet centered around 7.46 ppm. The chlorine atom (electron-withdrawing) and the phthalimide group influence the chemical shifts of these protons, resulting in a collapsed or complex pattern where distinct signals for H-c and H-d may not be fully resolved.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom giving a distinct signal.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 101 or 151 MHz NMR spectrometer (corresponding to a 400 or 600 MHz proton frequency).

-

Data Acquisition: Run the experiment using a standard pulse program with proton decoupling to ensure each carbon signal appears as a singlet. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary and Interpretation

Due to the molecule's symmetry, 7 distinct carbon signals are expected: three for the phthalimide aromatic system, one for the carbonyls, and three for the 4-chlorophenyl ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167.0 | C=O (Imide Carbonyl) |

| ~ 134.5 | C-b (Phthalimide CH) |

| ~ 131.8 | C-ipso (Phthalimide Quaternary) |

| ~ 123.9 | C-a (Phthalimide CH) |

| ~ 134.0 | C-ipso' (C-Cl) |

| ~ 130.5 | C-ipso'' (C-N) |

| ~ 129.5 | C-d (Chlorophenyl CH) |

| ~ 127.8 | C-c (Chlorophenyl CH) |

| Note: These chemical shifts are representative values based on data for structurally similar N-aryl phthalimides and general substituent effects.[6][7] |

Causality and Insights:

-

Carbonyl Carbon (C=O): The signal appears furthest downfield (~167.0 ppm), which is characteristic of electron-deficient carbonyl carbons in an imide functional group.[8]

-

Aromatic Carbons: The signals for the aromatic carbons appear between 120-135 ppm.

-

Quaternary Carbons (C-ipso): The carbons directly bonded to the imide nitrogen (C-ipso'') and the carbonyl groups (C-ipso) are deshielded and appear in the downfield portion of the aromatic region. The carbon bonded to the chlorine atom (C-ipso') is also distinctly shifted.

-

Protonated Carbons (CH): The protonated carbons of both rings are assigned based on established substituent effects. The phthalimide carbons (C-a, C-b) are differentiated by their proximity to the carbonyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Data Summary and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1775 | C=O Asymmetric Stretch | Imide |

| ~ 1715 | C=O Symmetric Stretch | Imide |

| ~ 1605, 1490 | C=C Aromatic Stretch | Aromatic Rings |

| ~ 1380 | C-N Stretch | Imide |

| ~ 1090 | C-Cl Stretch | Aryl Halide |

| ~ 720 | C-H Out-of-plane Bend | ortho-disubstituted benzene |

| Note: Wavenumbers are typical values for N-substituted phthalimides.[9][10] |

Causality and Insights:

-

Imide Carbonyls: The most diagnostic feature is the pair of strong absorption bands corresponding to the carbonyl stretches of the imide. The higher frequency band (~1775 cm⁻¹) is due to the asymmetric C=O stretch, while the lower frequency band (~1715 cm⁻¹) corresponds to the symmetric C=O stretch. This two-band pattern is a hallmark of cyclic imides.

-

Aromatic C=C and C-H Vibrations: Absorptions in the 1605-1490 cm⁻¹ region confirm the presence of the aromatic rings. The strong band around 720 cm⁻¹ is characteristic of the out-of-plane C-H bending for the four adjacent hydrogens on the phthalimide ring (ortho-disubstitution).

-

C-N and C-Cl Stretches: The C-N imide stretch is found around 1380 cm⁻¹, and the C-Cl stretch for the chlorophenyl group appears in the fingerprint region, typically around 1090 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the instrument, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Data Summary and Interpretation

The mass spectrum confirms the molecular weight and reveals characteristic fragmentation pathways.

| m/z Value | Proposed Fragment | Comments |

| 257, 259 | [C₁₄H₈ClNO₂]⁺˙ (M⁺˙) | Molecular ion peak and its M+2 isotope peak. |

| 222 | [M - Cl]⁺ | Loss of chlorine radical. |

| 146 | [C₈H₄NO₂]⁺ | Phthalimide fragment. |

| 111, 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation and its isotope peak. |

| 104 | [C₇H₄O]⁺ | Fragment from phthalimide ring cleavage. |

| 76 | [C₆H₄]⁺ | Benzyne fragment from phthalimide ring. |

| Note: Fragmentation data is based on general principles and data for similar compounds.[2][12][13] |

Causality and Insights:

-

Molecular Ion (M⁺˙): The molecular ion peak is observed at m/z 257. Crucially, a second peak appears at m/z 259 with approximately one-third the intensity of the m/z 257 peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[14]

-

Fragmentation Pathways: The molecule fragments in predictable ways, providing further structural confirmation. Key fragmentation events include cleavage of the C-N bond and ruptures within the imide ring.

Caption: Simplified key fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is robustly achieved through the integrated application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon and proton framework, IR spectroscopy confirms the presence of critical imide and aromatic functional groups, and mass spectrometry verifies the molecular weight and isotopic composition while revealing characteristic fragmentation patterns. Together, these techniques provide a self-validating system of analysis, delivering the high-confidence structural data essential for progress in chemical and pharmaceutical research.

References

-

The Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. Available at: [Link]

-

Liang, X., Guo, Z., & Yu, C. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]

-

Bangladesh Journals Online. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Phthalimide - NIST WebBook. Available at: [Link]

-

ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Available at: [Link]

-

ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Available at: [Link]

-

PubChem, National Institutes of Health. Phthalimide. Available at: [Link]

-

Semantic Scholar. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Available at: [Link]

-

PubMed Central, National Institutes of Health. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Available at: [Link]

-

ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]

-

ResearchGate. Anyone familiar with phthalimide 1H NMR, H-H J couplings?. Available at: [Link]

-

MDPI. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Available at: [Link]

-

ResearchGate. 13C NMR spectrum of phthalimide analog. Available at: [Link]

-

PubChem, National Institutes of Health. Phthalimide, N-(p-chlorophenyl)-. Available at: [Link]

- Google Patents. Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

ResearchGate. 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). Available at: [Link]

-

PubMed Central, National Institutes of Health. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Available at: [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. N-(4-Chlorophenyl)-1,8-naphthalimide. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of phthalimide analog. Available at: [Link]

-

MDPI. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. Available at: [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. Available at: [Link]

-

PubChem, National Institutes of Health. Phthalimide, N-(o-chlorophenyl)-. Available at: [Link]

-

SpectraBase. PHTHALIMIDE, N-/O-CHLOROPHENYL/-,. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Phthalimide - NIST WebBook. Available at: [Link]

-

RSC Publishing. Phthalimides: developments in synthesis and functionalization. Available at: [Link]

-

Archimer. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Available at: [Link]

-

Global Substance Registration System (GSRS). N-(4-CHLOROPHENYL)MALEIMIDE. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

MassBank. phthalimide. Available at: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

Sources

- 1. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimide, N-(p-chlorophenyl)- | C14H8ClNO2 | CID 81867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 13. massbank.eu [massbank.eu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-(4-chlorophenyl)isoindole-1,3-dione: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 2-(4-chlorophenyl)isoindole-1,3-dione, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, a field-proven synthesis protocol, and its established and potential applications, particularly focusing on the broader therapeutic relevance of the N-arylphthalimide scaffold.

Compound Identification and Nomenclature

2-(4-chlorophenyl)isoindole-1,3-dione is a derivative of phthalimide, characterized by a 4-chlorophenyl group attached to the nitrogen atom of the isoindole-1,3-dione core. This structural feature is pivotal to its chemical properties and biological activities.

Synonyms: The compound is also known by several other names in literature and chemical catalogs:

Physicochemical and Computed Properties

A thorough understanding of the compound's physical and chemical properties is essential for its application in research and development. The following table summarizes key data sourced from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 196.0 to 200.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in organic solvents like DMSO and DMF. | Inferred from typical properties of similar compounds. |

Synthesis Protocol: A Validated Approach

The synthesis of N-substituted phthalimides is a well-established reaction in organic chemistry. The most common and reliable method involves the condensation of phthalic anhydride with a primary amine.[5] The following protocol is based on a well-documented procedure for a structurally analogous compound, providing a robust and reproducible method for the synthesis of 2-(4-chlorophenyl)isoindole-1,3-dione.[6]

Causality of Experimental Choices

The selection of glacial acetic acid as the solvent is crucial; it acts as a catalyst and facilitates the dehydration of the intermediate phthalamic acid to the final imide. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The purification by recrystallization is a standard and effective method for obtaining a high-purity solid product.

Experimental Workflow Diagram

Caption: Synthesis workflow diagram.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 0.01 mol) and 4-chloroaniline (1.275 g, 0.01 mol).

-

Solvent Addition: Add glacial acetic acid (50 ml) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-(4-chlorophenyl)isoindole-1,3-dione.

-

Drying: Dry the purified crystals in a vacuum oven.

Applications in Drug Development and Agrochemicals

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemical research, imparting a range of biological activities. While specific biological data for 2-(4-chlorophenyl)isoindole-1,3-dione is not extensively published, the activities of structurally related compounds provide strong indications of its potential.

Anticancer Potential

Numerous derivatives of isoindole-1,3-dione have been investigated for their anticancer properties.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein phosphatases and tyrosine kinases.[8] For instance, N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of A549 lung cancer cells.[8] Given its structure, 2-(4-chlorophenyl)isoindole-1,3-dione is a candidate for screening in anticancer assays.

Enzyme Inhibition and Neurological Applications

The isoindoline-1,3-dione core is also found in compounds designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the management of Alzheimer's disease.[9][10] The N-aryl substitution is a key determinant of the inhibitory potency and selectivity.

Herbicidal Activity via PPO Inhibition

A significant area of application for N-phenyl phthalimides is in agriculture as herbicides. These compounds can act as potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll in plants, and its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid cell death. The structural features of 2-(4-chlorophenyl)isoindole-1,3-dione are consistent with those of known PPO inhibitors, suggesting its potential as a lead compound for the development of new herbicides.

Signaling Pathway Diagram

Caption: Proposed PPO inhibition pathway.

Conclusion

2-(4-chlorophenyl)isoindole-1,3-dione is a readily synthesizable compound with significant potential for applications in drug discovery and agrochemical development. Its core isoindole-1,3-dione structure is a well-established pharmacophore. Further biological evaluation of this specific compound is warranted to fully elucidate its therapeutic and commercial potential. This guide provides the foundational knowledge for researchers to pursue further investigations into this promising molecule.

References

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). PubMed Central. [Link]

-

N-(4-Chlorophenyl)-1,8-naphthalimide. (2009). ResearchGate. [Link]

- WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

-

This compound (C14H8ClNO2). PubChemLite. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

-

Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. ACS Publications. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2021). PubMed Central. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). NIH. [Link]

-

N-(4-amino-2-chlorophenyl)phthalimide (C14H9ClN2O2). PubChemLite. [Link]

Sources

- 1. PubChemLite - this compound (C14H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 7386-21-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 7386-21-2|2-(4-Chlorophenyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 5. Phthalimides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. printo.2promojournal.com [printo.2promojournal.com]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-(4-Chlorophenyl)phthalimide

Executive Summary

This technical guide provides a comprehensive analysis of the key physical properties of N-(4-Chlorophenyl)phthalimide, a significant compound within the phthalimide class of N-heterocycles. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document delves into the theoretical and practical aspects of its melting point and solubility. By synthesizing established data with detailed, field-proven experimental protocols, this guide aims to equip scientists with the foundational knowledge required for the effective handling, purification, and application of this compound. We will explore the causality behind experimental choices, present quantitative data in a structured format, and provide visual workflows to ensure clarity and reproducibility.

Introduction to this compound

This compound is an organic compound belonging to the well-established family of phthalimides. These molecules are characterized by an isoindole-1,3-dione core and are renowned for their diverse biological activities and applications as synthetic intermediates.[1] The structure of this compound incorporates this phthalimide moiety N-substituted with a 4-chlorophenyl group.

The phthalimide family has a storied history in medicinal chemistry and serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and polymers.[1] More recently, N-phenyl phthalimides have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), making them a focal point for the development of novel herbicides. The physical properties of this compound are paramount, as they govern its purity, formulation, bioavailability, and reaction kinetics during synthetic modifications.

Melting Point Analysis

The melting point is a critical and readily determinable physical property that serves as a primary indicator of a compound's purity and identity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4] The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[4][5]

Reported Melting Point Data

Published data for this compound shows a consistent melting point, indicating a stable crystalline solid at room temperature. A summary of the reported values is presented below.

| Parameter | Value | Source |

| Melting Point | 194-196 °C | [6] |

| Melting Point | 198 °C | [7] |

Note: The slight variation in reported values can be attributed to different experimental conditions or minor variations in sample purity.

Experimental Protocol for Melting Point Determination

The capillary melting point method is the most common and reliable technique for determining the melting point of a solid organic compound.[4][8]

Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. A slow, controlled heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[9]

Step-by-Step Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into a dense column at the bottom.

-

The optimal sample height is approximately 2-3 mm.[9]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 175°C).

-

Decrease the heating rate to a slow and steady 1-2°C per minute.[9] This slow rate is critical for an accurate determination.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the entire sample has melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range T₁ – T₂.

-

Perform at least two determinations to ensure reproducibility.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This characteristic is fundamental in drug development for formulation and delivery, and in synthetic chemistry for choosing reaction solvents and purification methods like recrystallization.[11]

Theoretical Basis and Expected Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to molecular polarity.[2]

-